molecular formula C11H17NO2 B6226919 2-(3-methoxyphenoxy)-2-methylpropan-1-amine CAS No. 1082423-84-4

2-(3-methoxyphenoxy)-2-methylpropan-1-amine

Cat. No.: B6226919
CAS No.: 1082423-84-4
M. Wt: 195.26 g/mol
InChI Key: IEVFVNXKHYRAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenoxy)-2-methylpropan-1-amine is a secondary amine featuring a 3-methoxyphenoxy group attached to a 2-methylpropan-1-amine backbone. The compound’s molecular formula is C₁₁H₁₇NO₂, with a predicted molecular weight of 195.26 g/mol (calculated from ). Key structural features include:

  • A methoxy group at the meta position of the phenoxy ring.
  • A branched 2-methylpropane chain, which may influence steric effects and solubility.

Synthetic routes for similar compounds (e.g., coupling reactions involving phenoxyethylamines in ) imply that this molecule could be synthesized via nucleophilic substitution or amidation strategies.

Properties

CAS No.

1082423-84-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(3-methoxyphenoxy)-2-methylpropan-1-amine

InChI

InChI=1S/C11H17NO2/c1-11(2,8-12)14-10-6-4-5-9(7-10)13-3/h4-7H,8,12H2,1-3H3

InChI Key

IEVFVNXKHYRAGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OC1=CC=CC(=C1)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyphenol and 2-bromo-2-methylpropane.

    Ether Formation: 3-Methoxyphenol reacts with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate to form 2-(3-methoxyphenoxy)-2-methylpropane.

    Amination: The resulting ether undergoes a nucleophilic substitution reaction with ammonia or an amine source to introduce the amine group, yielding 2-(3-methoxyphenoxy)-2-methylpropan-1-amine.

Industrial Production Methods

In an industrial setting, the production of 2-(3-methoxyphenoxy)-2-methylpropan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification processes such as distillation or crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 2-(3-methoxyphenoxy)-2-methylpropan-1-amine features a methoxyphenyl group attached to a branched amine. Its unique structural components contribute to its diverse chemical reactivity and biological interactions.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its applications in drug development are promising, particularly in targeting specific biological pathways.

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Research has shown that 2-(3-methoxyphenoxy)-2-methylpropan-1-amine exhibits significant antimicrobial activity against various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0100.020
Escherichia coli0.0150.030
  • Anticancer Activity : The compound has shown promising anticancer effects in vitro. It inhibited cell proliferation in several cancer cell lines, including triple-negative breast cancer (TNBC) cells, with an IC50 value of approximately 0.126 μM.
Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126>20
MCF10A (Non-cancerous)>2-

Organic Synthesis

In synthetic organic chemistry, 2-(3-methoxyphenoxy)-2-methylpropan-1-amine serves as an important intermediate for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds with potential therapeutic applications.

Antimicrobial Efficacy

A notable study evaluated the effectiveness of this compound against biofilm formation in Streptococcus pneumoniae. The results indicated that it significantly reduced biofilm growth at concentrations lower than those required for bacterial growth inhibition, suggesting its potential as a therapeutic agent for treating biofilm-associated infections.

Anticancer Efficacy

In animal models, the compound was found to inhibit lung metastasis in TNBC models more effectively than established treatments like TAE226. This highlights its potential role in cancer therapeutics and warrants further investigation into its mechanisms and efficacy.

Mechanism of Action

The mechanism by which 2-(3-methoxyphenoxy)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The meta vs.
  • Backbone Flexibility: Ethylamine (e.g., 2-(2-methoxyphenoxy)ethanamine) vs. bulkier 2-methylpropylamine chains may influence conformational rigidity and bioavailability.

Analogs with Halogen or Heterocyclic Substituents

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₃BrFN 2-bromo-4-fluorophenyl, 2-methylpropylamine 246.12 Synthetic intermediate; halogenated aryl enhances electrophilicity
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine C₇H₁₃N₃ Imidazole, 2-methylpropylamine 139.20 Potential bioactivity (e.g., histamine analogs); hydrochloride salt available
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine C₁₀H₂₂N₂O 4-methoxypiperidine, 2-methylpropylamine 186.29 Piperidine moiety may enhance CNS penetration

Key Observations :

  • Heterocycles : Imidazole () or piperidine () groups introduce hydrogen-bonding or basicity, which could modulate pharmacokinetics.

Biological Activity

2-(3-Methoxyphenoxy)-2-methylpropan-1-amine, also known as a derivative of phenoxyalkylamines, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-methoxyphenoxy)-2-methylpropan-1-amine can be represented as follows:

  • IUPAC Name: 2-(3-methoxyphenoxy)-2-methylpropan-1-amine
  • CAS Number: 1082423-84-4

This compound features a methoxy group on a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 2-(3-methoxyphenoxy)-2-methylpropan-1-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings illustrate the compound's promise as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, it was shown to inhibit cell proliferation and induce apoptosis.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .

The biological activity of 2-(3-methoxyphenoxy)-2-methylpropan-1-amine is thought to be mediated through several mechanisms:

  • Receptor Interaction: The compound may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
  • Enzyme Modulation: It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Oxidative Stress Induction: The compound could induce oxidative stress in target cells, promoting apoptosis .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 2-(3-methoxyphenoxy)-2-methylpropan-1-amine was tested against several pathogens. Results indicated that the compound effectively inhibited growth at concentrations that are clinically relevant.

Clinical Trials for Anticancer Effects

A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed promising tumor response rates, warranting further investigation in larger cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.